molecular formula C10H17NSi B8574706 Benzenamine, 2-methyl, mono-TMS CAS No. 82185-43-1

Benzenamine, 2-methyl, mono-TMS

Cat. No.: B8574706
CAS No.: 82185-43-1
M. Wt: 179.33 g/mol
InChI Key: XQPXKWGZSKWFGV-UHFFFAOYSA-N
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Description

Benzenamine, 2-methyl, mono-TMS (trimethylsilyl) is a substituted aniline derivative where a trimethylsilyl (TMS) group is attached to the nitrogen atom of 2-methylaniline. Its molecular formula is C₁₀H₁₇NSi (inferred from substituent addition to 2-methylaniline, C₇H₉N), and its CAS Registry Number is 12-164-6 . The TMS group enhances steric bulk and alters electronic properties, making this compound useful in organic synthesis for protecting amine functionalities or modifying reactivity in coupling reactions.

Properties

CAS No.

82185-43-1

Molecular Formula

C10H17NSi

Molecular Weight

179.33 g/mol

IUPAC Name

2-methyl-N-trimethylsilylaniline

InChI

InChI=1S/C10H17NSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8,11H,1-4H3

InChI Key

XQPXKWGZSKWFGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Formula Molecular Weight Key Substituents
Benzenamine, 2-methyl, mono-TMS 12-164-6 C₁₀H₁₇NSi ~191.4* -NH(TMS), -CH₃ (ortho)
Benzenamine, 2-ethyl-6-methyl 24549-06-2 C₉H₁₃N 135.21 -CH₃ (ortho), -C₂H₅ (para)
Benzenamine, 2-(1-methylethyl) 643-28-7 C₉H₁₃N 135.21 -CH(CH₃)₂ (ortho)
Benzenamine, 2-chloro-4-methoxy-5-methyl 344794-49-6 C₈H₁₀ClNO 171.63 -Cl (ortho), -OCH₃ (meta), -CH₃ (para)
Benzenamine, N-(1-methoxycyclopropyl)-2-methyl- 645419-89-2 C₁₁H₁₅NO 177.24 -N-(methoxycyclopropyl), -CH₃ (ortho)

*Estimated based on 2-methylaniline (107.16 g/mol) + TMS (84.21 g/mol).

Key Observations:

  • Steric Effects : The TMS group in the target compound introduces significant steric hindrance compared to alkyl or aryl substituents in analogs like 2-ethyl-6-methylbenzenamine or o-cumidine .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 344794-49-6) reduce amine basicity, while the TMS group moderately deactivates the aromatic ring via inductive effects .

Reactivity and Stability

  • Protection Strategy: The TMS group in 2-methyl, mono-TMS acts as a temporary protecting group for amines, enabling selective functionalization of other sites. This contrasts with compounds like 2-chloro-4-methoxy-5-methylbenzenamine, where the -Cl substituent directs electrophilic substitution to specific positions .
  • Thermal Stability : Silylated amines (e.g., TMS derivatives) are generally less stable under acidic or aqueous conditions compared to alkyl-substituted analogs (e.g., 2-ethyl-6-methylbenzenamine), which are more robust .

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